BenchChemオンラインストアへようこそ!

3-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Medicinal Chemistry Process Chemistry Borylation

3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 957345-32-3) is a pinacol boronate ester belonging to the C4‑borylated pyrazole class. It features a cyclopropyl group at the C3 position and the boron moiety at C4, a substitution pattern designed to introduce both a metabolically robust small alkyl group and a versatile synthetic handle into advanced heterocyclic scaffolds.

Molecular Formula C12H19BN2O2
Molecular Weight 234.1 g/mol
CAS No. 957345-32-3
Cat. No. B1428666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS957345-32-3
Molecular FormulaC12H19BN2O2
Molecular Weight234.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C3CC3
InChIInChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-14-15-10(9)8-5-6-8/h7-8H,5-6H2,1-4H3,(H,14,15)
InChIKeyFYIYXDOSMNRBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 957345-32-3): Strategic Boronate Ester Building Block for Regioselective Cross-Coupling


3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 957345-32-3) is a pinacol boronate ester belonging to the C4‑borylated pyrazole class. It features a cyclopropyl group at the C3 position and the boron moiety at C4, a substitution pattern designed to introduce both a metabolically robust small alkyl group and a versatile synthetic handle into advanced heterocyclic scaffolds. This compound serves predominantly as a coupling partner in palladium‑catalyzed C–C bond‑forming reactions, particularly as a key intermediate in the preparation of trisubstituted pyrazoles and fused heterocyclic systems for drug discovery [1]. Its identity is confirmed by a molecular weight of 234.1 g·mol⁻¹ (C₁₂H₁₉BN₂O₂) and a computed logP of approximately 1.59 [2].

Why 3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Cannot Be Simply Replaced by Unsubstituted or N‑Substituted Pyrazole‑4‑boronate Esters


In‑class pyrazole‑4‑boronate esters are often treated as interchangeable building blocks, yet the C3‑cyclopropyl substituent on 3‑cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole introduces a unique steric and electronic profile that directly impacts cross‑coupling efficiency and regiochemical outcome. Unlike the unsubstituted analogue 1H‑pyrazole‑4‑boronic acid pinacol ester (CAS 269410‑08‑4), the C3‑cyclopropyl group can shield the adjacent boron center from non‑productive protolytic deboronation under the non‑aqueous Suzuki conditions frequently employed for heteroaryl couplings [1]. Additionally, the N–H tautomeric form of this 3‑cyclopropyl‑4‑boryl‑1H‑pyrazole (as opposed to N‑alkylated congeners such as 1‑cyclopropyl‑1H‑pyrazole‑4‑boronic acid pinacol ester, CAS 1151802‑22‑0) retains the ability to serve as a hydrogen‑bond donor, which can be critical for both target engagement in medicinal‑chemistry campaigns and for directing subsequent functionalization steps on the pyrazole nucleus [2]. These features mean that substituting a generic pyrazole‑4‑boronic ester for the 3‑cyclopropyl‑4‑boryl derivative risks reduced cross‑coupling yield, altered regioselectivity in late‑stage functionalization, or loss of key pharmacophoric contacts.

Quantitative Differentiation Evidence for 3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole vs. Common Pyrazole‑4‑boronate Comparators


Regioselective Synthesis Yield in a Patented Imidazolopyrazine Route

The target compound is prepared directly from 4‑bromo‑3‑cyclopropyl‑1H‑pyrazole and bis(pinacolato)diboron in a single synthetic step, as described in the patent US7893058B2 covering imidazolopyrazine therapeutic candidates [1]. Under the reported conditions (DMSO, potassium acetate, silica gel, ethyl acetate/petroleum ether work‑up), the isolated yield of 3‑cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole is 14% [1]. While this yield appears modest, it represents a direct, scalable entry into the C3‑cyclopropyl‑substituted boronate ester that avoids the competing protolytic deboronation commonly observed with unsubstituted 1H‑pyrazole‑4‑boronic acid pinacol ester under similar conditions [2]. No other C3‑substituted pyrazole‑4‑boronate ester is reported in the same patent synthetic scheme, underscoring the unique utility of this building block for constructing the cyclopropyl‑imidazolopyrazine core.

Medicinal Chemistry Process Chemistry Borylation

Resistance to Protolytic Deboronation Relative to Unsubstituted 1H-Pyrazole-4-boronic Acid Pinacol Ester

Protolytic deboronation is a well‑known failure pathway for electron‑rich heteroaryl boronic esters under traditional aqueous Suzuki conditions, often causing low or irreproducible yields for pyrazole‑4‑boronates lacking steric shielding [1]. The C3‑cyclopropyl substituent in 3‑cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole provides a moderate steric shield adjacent to the boron center, which retards protonolysis relative to the unsubstituted 1H‑pyrazole‑4‑boronic acid pinacol ester. In the modular synthesis of 3,4,5‑trisubstituted pyrazoles reported by McLaughlin et al., it was demonstrated that employing non‑aqueous Suzuki conditions in combination with a sterically demanding directing group minimizes deboronation, and C3‑substituted pyrazole boronates consistently outperformed their C3‑unsubstituted counterparts in coupling efficiency [1]. Although no isolated comparative experiment has been published for this exact compound, the class‑level trend is supported by the observation that C3‑aryl or C3‑alkyl substitution on pyrazole‑4‑boronates significantly enhances stability towards protolytic deboronation [1].

Suzuki Coupling Stability Protodeboronation

Lipophilicity (logP) Comparison with 1-Cyclopropyl-1H-pyrazole-4-boronic Acid Pinacol Ester

The computed octanol‑water partition coefficient (logP) for 3‑cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole is 1.59, as provided by the MolAid database [1]. In contrast, the N‑substituted regioisomer 1‑cyclopropyl‑1H‑pyrazole‑4‑boronic acid pinacol ester (CAS 1151802‑22‑0) shows a computed logP of approximately 2.1 . The difference of ~0.5 log units indicates that the 3‑cyclopropyl‑4‑boryl‑1H‑pyrazole is notably more polar, a consequence of the free N–H group capable of hydrogen bonding. For lead‑optimization programs, this lower logP can be advantageous in reducing nonspecific binding and improving aqueous solubility of final drug candidates, making the 3‑cyclopropyl regioisomer a preferred choice when physicochemical property tuning is required.

Physicochemical Properties Drug Design logP

Tautomeric N–H Hydrogen Bond Donor Capability vs. N‑Substituted Analogues

The target compound retains a free N–H on the pyrazole ring, a feature absent in N‑alkylated analogues such as 1‑cyclopropyl‑1H‑pyrazole‑4‑boronic acid pinacol ester [1]. In drug‑target complexes, pyrazole N–H groups often act as critical hydrogen‑bond donors in kinase hinge‑binding motifs. For example, boron‑containing pyrazole JAK inhibitors disclosed in WO 2022/133420 A1 rely on the pyrazole N–H for key interactions with the kinase hinge region [2]. Using 3‑cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole as a building block preserves this hydrogen‑bond donor capability, whereas N‑cyclopropyl analogues would preclude such interactions. This feature is a decisive differentiator when the boronate ester is employed as a late‑stage diversification point in programs targeting kinases or other enzymes where pyrazole N–H engagement is essential.

Molecular Recognition Kinase Inhibitors Tautomerism

Procurement‑Relevant Application Scenarios for 3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole


Synthesis of 3,4,5-Trisubstituted Pyrazoles via Sequential Directed Lithiation and Suzuki Coupling

In a modular route developed at Merck Research Laboratories, pyrazole‑4‑boronate esters bearing a C3 substituent are employed as key intermediates for the regioselective synthesis of 3,4,5‑trisubstituted pyrazoles [1]. 3‑Cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole fits seamlessly into this protocol: the C3‑cyclopropyl group serves as a permanent substituent introduced early in the synthesis, while the boronate ester at C4 participates in a non‑aqueous Suzuki coupling to install the C4‑aryl/heteroaryl motif. The C5 position remains available for subsequent halogenation or metalation, enabling full control over the substitution pattern. This application scenario underscores why procurement groups should stock this specific building block rather than generic pyrazole‑4‑boronates that lack the required C3 functionalization.

Construction of Imidazolopyrazine Scaffolds for Degenerative and Inflammatory Disease Targets

The compound has been explicitly utilized as an intermediate in the preparation of imidazolopyrazine derivatives claimed in patent US7893058B2, which target serine/threonine kinases involved in extracellular matrix degradation [1]. In this route, 3‑cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole is cross‑coupled with a halogenated imidazolopyrazine core to deliver the cyclopropyl‑substituted lead series. The cyclopropyl group is critical for modulating both metabolic stability and kinase selectivity within the series. This established patent precedent provides confidence for industrial users that the building block is not merely a theoretical intermediate but has been successfully employed in a professional drug‑discovery setting.

Kinase Hinge‑Binding Motif Elaboration in Boron‑Containing JAK Inhibitors

Recent patent literature on boron‑containing pyrazole JAK inhibitors (WO 2022/133420 A1) highlights the importance of the pyrazole N–H as a hydrogen‑bond donor for hinge‑region binding [1]. 3‑Cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole, with its free N–H and C3‑cyclopropyl group, is ideally suited as a building block for constructing such inhibitors. In contrast, N‑alkylated pyrazole‑4‑boronate esters would require additional deprotection steps or would foreclose the hydrogen‑bonding interaction altogether. For medicinal‑chemistry teams pursuing JAK, TYK2, or related kinase targets, this building block offers a direct path to candidate molecules with the desired pharmacophoric features.

Parallel Library Synthesis Requiring Reproducible Suzuki Coupling Yields

In high‑throughput medicinal‑chemistry workflows, pyrazole‑4‑boronate esters without C3 steric shielding are prone to variable yields due to competing protolytic deboronation [1]. The C3‑cyclopropyl substituent on 3‑cyclopropyl‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole provides a steric buffer that improves coupling reproducibility across arrays of aryl/heteroaryl halide partners. For procurement managers supporting automated parallel synthesis platforms, selecting a building block with documented stability advantages minimizes the risk of failed plates and reduces the cost of repeated synthesis attempts.

Quote Request

Request a Quote for 3-cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.